

Methyl N-Boc-piperidine-3-carboxylate molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methyl N-Boc-piperidine-3-carboxylate*

Cat. No.: *B120274*

[Get Quote](#)

A Technical Guide to Methyl N-Boc-piperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **Methyl N-Boc-piperidine-3-carboxylate**, a key intermediate in organic chemistry and pharmaceutical manufacturing. Its versatile structure makes it a valuable building block for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).^{[1][2]}

Core Molecular Data

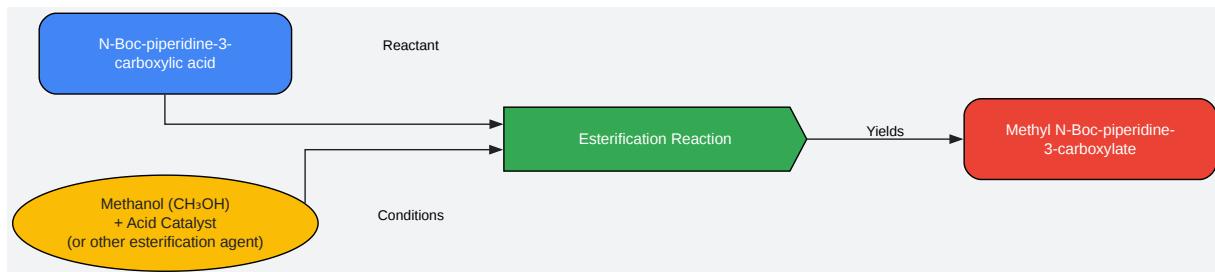

Methyl N-Boc-piperidine-3-carboxylate, also known by synonyms such as Methyl 1-Boc-3-piperidinocarboxylate and 1-(tert-Butoxycarbonyl)-3-piperidinocarboxylic Acid Methyl Ester, is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.^{[3][4][5][6]} This Boc group provides stability under various reaction conditions while allowing for straightforward deprotection when necessary.^[1]

Table 1: Physicochemical Properties of **Methyl N-Boc-piperidine-3-carboxylate**

Property	Value	References
Molecular Formula	C ₁₂ H ₂₁ NO ₄	[1][3][4][6][7]
Molecular Weight	243.30 g/mol	[1][3][5][6][7]
CAS Number	148763-41-1	[1][3][4][5][7]
Appearance	White to light yellow solid/powder	[1][5]
Melting Point	47.0 - 51.0 °C	[1][5]
Predicted Boiling Point	307.4 ± 35.0 °C	[5]
Predicted Density	1.094 ± 0.06 g/cm ³	[5][6]

Synthetic Pathway Overview

A primary application of this compound is as a pharmaceutical intermediate, where it serves as a foundational element in developing final drug compounds.[2] The general synthetic workflow involves the esterification of its carboxylic acid precursor, N-Boc-piperidine-3-carboxylic acid.

[Click to download full resolution via product page](#)

General Synthesis Workflow

Experimental Protocols

A common method for synthesizing **Methyl N-Boc-piperidine-3-carboxylate** is through the esterification of 1-Boc-piperidine-3-carboxylic acid.^[1] The following protocol is a representative example of this transformation.

Protocol: Esterification of 1-Boc-piperidine-3-carboxylic Acid

This protocol details the synthesis of the target compound from its carboxylic acid precursor using trimethylsilyldiazomethane, a common and efficient esterification reagent.^[1]

Materials:

- 1-Boc-piperidine-3-carboxylic acid (CAS: 84358-12-3)
- Trimethylsilyldiazomethane (TMS-diazomethane) solution (e.g., 2.0 M in hexanes)
- Methanol (MeOH)
- Toluene
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Round-bottom flask
- Magnetic stirrer
- Ice bath
- Rotary evaporator
- Standard laboratory glassware and safety equipment

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask, suspend 1-Boc-piperidine-3-carboxylic acid in a mixture of methanol and toluene at room temperature.
- Reagent Addition: Cool the suspension to 0 °C using an ice bath. To this stirred suspension, add a solution of trimethylsilyldiazomethane dropwise. Gas evolution (N₂) will be observed.

Continue the addition until a faint yellow color persists, indicating a slight excess of the reagent.

- Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring for approximately 2-3 hours, or until TLC analysis indicates the complete consumption of the starting carboxylic acid.
- Quenching: Carefully quench any excess trimethylsilyldiazomethane by adding a few drops of acetic acid until the yellow color disappears.
- Workup: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.
- Purification: The resulting crude product can be purified via column chromatography on silica gel to yield the pure **Methyl N-Boc-piperidine-3-carboxylate**. The exact eluent system may vary but is typically a mixture of hexane and ethyl acetate.

Note: Trimethylsilyldiazomethane is toxic and potentially explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

A similar, alternative procedure involves the use of iodomethane and a base like potassium carbonate in a solvent such as DMF, which is a common method for methyl ester formation.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. fuaij.com [fuaij.com]
- 3. calpaclab.com [calpaclab.com]
- 4. pschemicals.com [pschemicals.com]

- 5. Methyl N-Boc-piperidine-3-carboxylate | 148763-41-1 [chemicalbook.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 148763-41-1|Methyl N-Boc-piperidine-3-carboxylate|BLD Pharm [bldpharm.com]
- 8. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Methyl N-Boc-piperidine-3-carboxylate molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b120274#methyl-n-boc-piperidine-3-carboxylate-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com